Cas no 2305572-22-7 (5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide)

5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide is a specialized pyrazole-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-ethoxyphenyl substituent and a methylsulfonyl-propenyl moiety, which may contribute to enhanced binding affinity and selectivity in biological systems. The compound's unique scaffold offers opportunities for further derivatization, making it a valuable intermediate in drug discovery. Its sulfonyl and ethoxy functional groups could influence solubility and metabolic stability, while the pyrazole core provides a rigid framework for target interaction. This compound is suited for exploratory studies in enzyme inhibition or receptor modulation, particularly where tailored electronic or steric properties are required.
5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide structure
2305572-22-7 structure
Product Name:5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide
CAS No:2305572-22-7
MF:C16H19N3O4S
MW:349.404762506485
CID:5413471
PubChem ID:139018657
Update Time:2025-06-15

5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2305572-22-7
    • 5-(2-ethoxyphenyl)-N-(3-methanesulfonylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide
    • EN300-26610695
    • Z3017953696
    • 3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide
    • 5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide
    • Inchi: 1S/C16H19N3O4S/c1-3-23-15-8-5-4-7-12(15)13-11-14(19-18-13)16(20)17-9-6-10-24(2,21)22/h4-8,10-11H,3,9H2,1-2H3,(H,17,20)(H,18,19)/b10-6+
    • InChI Key: KNZUNPRTZJZIHO-UXBLZVDNSA-N
    • SMILES: S(C)(/C=C/CNC(C1=CC(C2C=CC=CC=2OCC)=NN1)=O)(=O)=O

Computed Properties

  • Exact Mass: 349.10962727g/mol
  • Monoisotopic Mass: 349.10962727g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 544
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 110Ų

5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26610695-0.05g
5-(2-ethoxyphenyl)-N-(3-methanesulfonylprop-2-en-1-yl)-1H-pyrazole-3-carboxamide
2305572-22-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on 5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide

Comprehensive Overview of 5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide (CAS No. 2305572-22-7)

The compound 5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide, identified by its CAS number 2305572-22-7, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This pyrazole-3-carboxamide derivative is characterized by its unique structural features, including an ethoxyphenyl group and a methylsulfonyl propenyl moiety, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a modulator of specific biological pathways, making it a subject of ongoing studies in medicinal chemistry.

In recent years, the demand for novel heterocyclic compounds like 5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide has surged due to their versatility in targeting enzymes and receptors. The integration of sulfonyl and pyrazole functionalities in its structure enhances its binding affinity, a feature often explored in the design of small-molecule inhibitors. This aligns with current trends in precision medicine, where compounds with specific pharmacophores are sought after for their potential to minimize off-target effects and improve therapeutic outcomes.

The synthesis of CAS 2305572-22-7 involves multi-step organic reactions, including condensation and sulfonylation, to achieve the desired carboxamide framework. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm its purity and structural integrity. Given its complex nomenclature, users often search for simplified terms like "pyrazole sulfonamide derivative" or "ethoxyphenyl carboxamide," reflecting the need for accessible information in scientific databases and patent literature.

From a commercial perspective, 5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide is available through specialized chemical suppliers, often listed under its CAS registry number or abbreviated descriptors like "pyrazole-3-amide." Its stability under standard laboratory conditions makes it suitable for long-term storage, though proper handling protocols are recommended to maintain its efficacy. The compound's molecular weight and solubility profile are frequently queried by researchers, highlighting the importance of detailed technical data sheets.

Emerging applications of this compound include its exploration in kinase inhibition and inflammatory response modulation, topics that resonate with contemporary biomedical research. Discussions in online forums often revolve around its potential synergies with other biologically active molecules, underscoring the interdisciplinary nature of its utility. As the scientific community continues to unravel its mechanisms, 2305572-22-7 remains a promising candidate for future therapeutic innovations.

In summary, 5-(2-Ethoxyphenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-1H-pyrazole-3-carboxamide exemplifies the intersection of synthetic chemistry and biomedical advancement. Its structural complexity and functional diversity position it as a valuable tool for researchers addressing unmet medical needs. For those seeking further details, peer-reviewed journals and chemical catalogs serve as reliable resources for in-depth analyses of its properties and applications.

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